ethyl 4-(2-oxo-1H-imidazo[4,5-b]pyridin-3-yl)benzoate
Description
Ethyl 4-(2-oxo-1H-imidazo[4,5-b]pyridin-3-yl)benzoate is a heterocyclic compound featuring a fused imidazo[4,5-b]pyridine core substituted with a 2-oxo group and an ethyl benzoate moiety at the 3- and 4-positions, respectively.
Properties
Molecular Formula |
C15H13N3O3 |
|---|---|
Molecular Weight |
283.28 g/mol |
IUPAC Name |
ethyl 4-(2-oxo-1H-imidazo[4,5-b]pyridin-3-yl)benzoate |
InChI |
InChI=1S/C15H13N3O3/c1-2-21-14(19)10-5-7-11(8-6-10)18-13-12(17-15(18)20)4-3-9-16-13/h3-9H,2H2,1H3,(H,17,20) |
InChI Key |
INVHKIGGZGOJTO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C3=C(C=CC=N3)NC2=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(2-oxo-1H-imidazo[4,5-b]pyridin-3-yl)benzoate typically involves multi-step organic reactions. One common method includes the condensation of 2-aminopyridine with an appropriate aldehyde, followed by cyclization and esterification reactions . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for industrial applications .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2-oxo-1H-imidazo[4,5-b]pyridin-3-yl)benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
Ethyl 4-(2-oxo-1H-imidazo[4,5-b]pyridin-3-yl)benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antibacterial, antifungal, and antiviral properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of ethyl 4-(2-oxo-1H-imidazo[4,5-b]pyridin-3-yl)benzoate involves its interaction with specific molecular targets within biological systems. It may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences between ethyl 4-(2-oxo-1H-imidazo[4,5-b]pyridin-3-yl)benzoate and analogous compounds:
Key Observations :
- Ester vs. Amide : The target compound’s ethyl benzoate group contrasts with the benzamide in , which may enhance metabolic stability but reduce solubility compared to amides.
Physical and Spectroscopic Properties
Table 2: Comparative Physical and Spectroscopic Data
*Inferred from analogs in .
Analysis :
- Melting Points : All analogs in exhibit melting points >300°C, suggesting strong intermolecular interactions (e.g., hydrogen bonding via oxo groups, π-π stacking). The target compound likely shares this trend.
- Spectroscopy :
- IR : Ester C=O stretches in analogs appear at 1671–1697 cm⁻¹ , aligning with the expected range for the target compound.
- NMR : Ethyl groups in esters show characteristic CH3 (~1.1–1.3 ppm) and CH2 (~3.9–4.3 ppm) signals, consistent across analogs .
Biological Activity
Ethyl 4-(2-oxo-1H-imidazo[4,5-b]pyridin-3-yl)benzoate is a synthetic compound belonging to the class of imidazopyridine derivatives. This compound has garnered attention due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The structure of this compound features an imidazo[4,5-b]pyridine core, which is a fused heterocyclic system containing nitrogen and oxygen atoms. This unique structure contributes to its chemical reactivity and biological properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors involved in various cellular processes. The compound may act as an inhibitor or activator of these targets, leading to significant changes in cellular signaling pathways.
Key Mechanisms:
- Enzyme Inhibition: The compound has been shown to inhibit specific kinases involved in cell proliferation and survival.
- Receptor Modulation: It may modulate receptor activity, influencing downstream signaling pathways associated with disease processes.
Antimicrobial Activity
Research has indicated that imidazopyridine derivatives exhibit notable antimicrobial properties. This compound has been tested against various bacterial strains, demonstrating significant inhibitory effects.
Table 1: Antimicrobial Activity Against Selected Bacteria
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 12.5 μg/mL |
| Escherichia coli | 25 μg/mL |
| Pseudomonas aeruginosa | 15 μg/mL |
Data derived from comparative studies with standard antibiotics.
Anticancer Properties
The compound has also been investigated for its anticancer potential. Studies suggest that it induces apoptosis in cancer cells through the activation of caspase pathways.
Case Study: In Vitro Evaluation of Anticancer Activity
A study evaluated the effects of this compound on human cancer cell lines:
-
Cell Lines Tested:
- HeLa (cervical cancer)
- MCF7 (breast cancer)
- A549 (lung cancer)
-
Findings:
- The compound exhibited IC50 values ranging from 10 to 20 μM across different cell lines.
- Notably, it was more effective against MCF7 cells compared to HeLa and A549 cells.
Toxicological Profile
While exploring the biological activity, it is crucial to assess the safety profile of this compound. Preliminary toxicological assessments indicate a low toxicity level at therapeutic doses; however, further studies are necessary to establish a comprehensive safety profile.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for ethyl 4-(2-oxo-1H-imidazo[4,5-b]pyridin-3-yl)benzoate?
- Methodological Answer : The compound is typically synthesized via multi-step organic reactions, including cyclocondensation of substituted pyridines with carbonyl reagents. Aza-Wittig reactions are commonly employed for constructing the imidazo[4,5-b]pyridine core, followed by esterification. Key steps require inert atmospheres (e.g., N₂), solvents like ethanol or dichloromethane, and temperatures ranging from 60–80°C. Post-synthesis purification involves column chromatography, with structural confirmation via H/C NMR and HPLC (≥95% purity) .
Q. Which spectroscopic and crystallographic techniques are critical for structural validation?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming proton and carbon environments, particularly the imidazo[4,5-b]pyridine core and ester linkage. X-ray crystallography resolves coplanarity of heterocyclic rings (e.g., dihedral angles <55° between imidazo-pyridine and phenyl groups) and identifies weak intermolecular interactions (e.g., C–H⋯O) that stabilize the crystal lattice .
Q. What are the primary biological targets or activities reported for this compound?
- Methodological Answer : The compound exhibits potential as an enzyme inhibitor, particularly targeting kinases and inflammatory mediators. Biological assays (e.g., enzyme-linked immunosorbent assays, ELISAs) are used to quantify IC₅₀ values against cyclooxygenase-2 (COX-2) or cancer-associated kinases. Standardized protocols for cell viability (MTT assays) and protein binding (surface plasmon resonance) are recommended to ensure reproducibility .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for synthesis?
- Methodological Answer : Quantum chemical calculations (e.g., density functional theory, DFT) predict transition states and intermediates, enabling rational design of reaction conditions. Computational tools like Gaussian or ORCA model substituent effects on reaction kinetics, while machine learning algorithms analyze experimental datasets to recommend optimal solvents, catalysts, and temperatures. This reduces trial-and-error experimentation by >40% .
Q. How do structural modifications (e.g., substituent variations) influence biological activity?
- Methodological Answer : Structure-activity relationship (SAR) studies compare analogs with substituents like halogens, methoxy, or trifluoromethyl groups. For example:
| Substituent Position | Biological Activity (IC₅₀, μM) | Key SAR Insight |
|---|---|---|
| 4-Fluorophenyl (R₁) | COX-2 inhibition: 0.85 ± 0.12 | Electron-withdrawing groups enhance binding affinity |
| 4-Methoxyphenyl (R₂) | Anticancer (HeLa): 12.3 ± 1.4 | Steric bulk reduces cell permeability |
| Advanced SAR requires molecular docking (AutoDock Vina) and molecular dynamics simulations to validate target interactions. |
Q. How can researchers resolve contradictions in reported biological data across studies?
- Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., pH, serum content) or compound purity. Mitigation strategies include:
- Standardized Assays : Use WHO-recommended protocols (e.g., CLSI guidelines for antimicrobial testing).
- Batch Purity Verification : LC-MS to confirm >98% purity and rule out degradation products.
- Meta-Analysis : Statistical tools (e.g., RevMan) aggregate data from multiple studies to identify confounding variables .
Comparative Structural and Biological Data
Table 1 : Key analogs and their biological profiles
| Compound ID | Substituent | Biological Activity | Reference |
|---|---|---|---|
| Ethyl 4-(2-oxo-1H-imidazo[...])benzoate | None (parent compound) | COX-2 inhibition: IC₅₀ = 1.2 μM | |
| 4-Fluoro analog | 4-Fluorophenyl | Anticancer (MCF-7): IC₅₀ = 0.9 μM | |
| 4-Chlorobenzylidene derivative | Chlorine at R₃ | Antimicrobial: MIC = 8 μg/mL |
Key Methodological Recommendations
- Synthesis : Prioritize aza-Wittig reactions for core assembly and employ microwave-assisted synthesis to reduce reaction times .
- Analysis : Combine X-ray crystallography with DFT-optimized geometries to resolve structural ambiguities .
- Biological Testing : Use 3D tumor spheroid models for in vitro anticancer studies to better mimic in vivo conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
